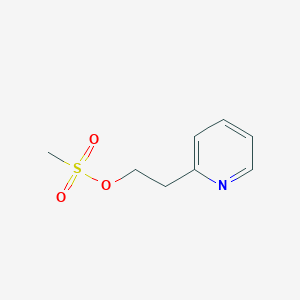

2-(Pyridin-2-yl)ethyl methanesulfonate

Description

Significance of the Pyridyl-Ethyl Scaffold in Organic Synthesis

The pyridyl-ethyl scaffold is a significant structural motif in the field of medicinal chemistry and organic synthesis. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds. researchgate.netresearchgate.netnih.gov Its presence can enhance the solubility and bioavailability of a molecule. researchgate.netnih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets.

The ethyl linker provides a flexible connection between the rigid, aromatic pyridine ring and other parts of a molecule. This separation and flexibility are crucial for optimizing the spatial arrangement of functional groups, which is essential for binding to enzymes or receptors. The combination of the aromatic, polar pyridine ring and the flexible aliphatic ethyl chain makes the pyridyl-ethyl scaffold a versatile building block for creating diverse molecular architectures with a wide range of potential applications. nih.govnih.gov

Key Features of the Pyridyl-Ethyl Scaffold

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Pyridine Ring | A polar, ionizable aromatic heterocycle. | A common pharmacophore; improves aqueous solubility and provides sites for molecular interaction (e.g., hydrogen bonding). researchgate.netnih.gov |

| Ethyl Linker | A two-carbon aliphatic chain. | Provides conformational flexibility, allowing for optimal orientation of functional groups for binding to biological targets. |

| Versatility | The scaffold can be readily functionalized. | Serves as a foundational structure for the synthesis of large libraries of compounds for drug discovery and materials science. nih.govnih.gov |

Role of the Methanesulfonate (B1217627) Group as a Synthetic Handle

In 2-(Pyridin-2-yl)ethyl methanesulfonate, the methanesulfonate (commonly known as mesylate) group functions as an excellent "synthetic handle." This term refers to a functional group that facilitates the conversion of one class of compound into another. Specifically, the methanesulfonate group is a superior leaving group in nucleophilic substitution reactions. masterorganicchemistry.comwikipedia.orgontosight.ai

Alcohols are generally poor substrates for substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and therefore a poor leaving group. masterorganicchemistry.com By converting the alcohol (e.g., 2-(pyridin-2-yl)ethanol) into its corresponding methanesulfonate ester, the hydroxyl group is transformed into a mesylate group (-OMs). masterorganicchemistry.comaadi.net.in The mesylate anion is a very stable, weak base because its conjugate acid, methanesulfonic acid, is a strong acid. reddit.com This stability makes it an excellent leaving group, readily displaced by a wide variety of nucleophiles. masterorganicchemistry.comreddit.com This conversion allows for the facile introduction of new functional groups at the ethyl position, making the methanesulfonate group an indispensable tool for synthetic chemists. ontosight.ai

Comparison of Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Hydroxide (HO⁻) | Water (H₂O) | ~15.7 | Poor |

| Methanesulfonate (CH₃SO₃⁻) | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.9 | Excellent |

Overview of Research Trajectories for this compound Derivatives

The primary research application of this compound is as a reactive intermediate for the synthesis of more complex molecules. Its structure is designed for facile reaction, where the methanesulfonate is displaced by a nucleophile to form a new carbon-nucleophile bond. This strategy is central to creating libraries of derivatives for various research purposes.

One documented research trajectory involves using this compound to synthesize potential histamine (B1213489) H3 receptor antagonists, which are of interest for studying neurological disorders. smolecule.com Another area of limited investigation has explored potential antimicrobial activities of compounds derived from this intermediate. smolecule.com

A significant path of research involves the synthesis of N-[2-(pyridin-2-yl)ethyl]-substituted derivatives. nih.gov By reacting this compound with various primary or secondary amines, researchers can generate a diverse set of N-[2-(pyridin-2-yl)ethyl]amine derivatives. These compounds, which retain the core pyridyl-ethyl structure, can be explored for a range of applications, including as ligands for metal coordination complexes or as building blocks for novel pharmaceutical agents. nih.gov The overarching research trajectory is therefore the use of this compound as a versatile electrophile to access a wide array of 2-substituted pyridine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-13(10,11)12-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGSHCWOMRPYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Pyridin 2 Yl Ethyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

2-(Pyridin-2-yl)ethyl methanesulfonate is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. The strong electron-withdrawing nature of the methanesulfonate group polarizes the carbon-oxygen bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The departure of the resonance-stabilized methanesulfonate anion is a thermodynamically favorable process that drives these reactions forward.

Sulfur-based nucleophiles, known for their high nucleophilicity, react readily with this compound to form carbon-sulfur bonds. These reactions are of significant interest in synthetic organic chemistry for the construction of various sulfur-containing compounds.

The reaction of this compound with thiolates (RS⁻), generated from the deprotonation of thiols, leads to the formation of substituted sulfides, also known as thioethers. For instance, the reaction with a generic thiolate, such as sodium thiophenoxide, would yield 2-(phenylthio)ethyl)pyridine.

Similarly, thioacetic acid, often used in the form of its conjugate base (potassium thioacetate), serves as an effective S-nucleophile. The reaction with this compound produces S-(2-(pyridin-2-yl)ethyl) ethanethioate, a thioacetate (B1230152). This thioacetate can be subsequently hydrolyzed under basic conditions to yield the corresponding thiol, providing a two-step method for the introduction of a thiol group.

Illustrative Reaction Data with S-Nucleophiles

| Nucleophile | Reagent Example | Product | Solvent | Typical Reaction Conditions |

| Thiolate | Sodium thiophenoxide | 2-((2-(Phenylthio)ethyl)pyridine | DMF | Room Temperature, 12h |

| Thioacetic acid | Potassium thioacetate | S-(2-(Pyridin-2-yl)ethyl) ethanethioate | Acetone | Reflux, 6h |

A hallmark of the SN2 mechanism is the inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com If a chiral, enantiomerically pure form of this compound were used, where the carbon bearing the methanesulfonate group is a stereocenter (e.g., by isotopic labeling or substitution), the reaction with an S-nucleophile would proceed with a complete inversion of its stereochemistry. This is a consequence of the backside attack of the nucleophile on the carbon-leaving group bond. The nucleophile approaches the electrophilic carbon from the side opposite to the methanesulfonate group, leading to a Walden inversion. masterorganicchemistry.com This stereospecificity is highly valuable in asymmetric synthesis, allowing for the predictable formation of a specific enantiomer. A double inversion sequence of reactions can lead to the retention of the original stereochemistry. youtube.com

Oxygen-based nucleophiles, such as phenoxides and carboxylates, also participate in nucleophilic substitution reactions with this compound, leading to the formation of ethers and esters, respectively.

The Williamson ether synthesis provides a classic method for the preparation of ethers. In this context, a phenoxide, generated by treating a phenol (B47542) with a base, can act as the nucleophile. For example, the reaction of this compound with sodium phenoxide would yield 2-(2-phenoxyethyl)pyridine, an aryl ether. This reaction is a powerful tool for constructing carbon-oxygen-carbon linkages.

Carboxylate anions, the conjugate bases of carboxylic acids, can also serve as O-nucleophiles. Their reaction with this compound results in the formation of esters. For instance, the use of sodium acetate (B1210297) as the nucleophile would produce 2-(pyridin-2-yl)ethyl acetate. These esterification reactions are fundamental transformations in organic synthesis.

Illustrative Reaction Data with O-Nucleophiles

| Nucleophile | Reagent Example | Product | Solvent | Typical Reaction Conditions |

| Phenoxide | Sodium phenoxide | 2-(2-Phenoxyethyl)pyridine | THF | Reflux, 8h |

| Carboxylate | Sodium acetate | 2-(Pyridin-2-yl)ethyl acetate | Acetonitrile | Reflux, 12h |

Similar to the reactions with S-nucleophiles, the substitution reactions involving O-nucleophiles are expected to proceed via an SN2 mechanism, resulting in a complete inversion of configuration at the electrophilic carbon. The backside attack of the phenoxide or carboxylate nucleophile dictates this stereochemical outcome.

It is important to consider that any competing SN1-type mechanism would lead to racemization. An SN1 pathway would involve the formation of a planar carbocation intermediate, which could then be attacked by the nucleophile from either face, resulting in a mixture of enantiomers. However, for a primary substrate like this compound, the SN1 pathway is highly disfavored due to the instability of the primary carbocation. Therefore, racemization is not a significant consideration under typical nucleophilic substitution conditions for this compound, and the reactions are expected to be highly stereospecific. nih.gov

Reactions with N-Nucleophiles: Primary and Secondary Amines, Azides

The carbon atom alpha to the pyridine (B92270) ring in this compound is susceptible to nucleophilic attack. This reactivity has been harnessed for the synthesis of various nitrogen-containing pyridine derivatives.

The reaction of optically pure (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with primary and secondary amines provides a direct route to N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines. acs.orgnih.gov This substitution reaction proceeds via an S(_N)2 mechanism, resulting in a complete inversion of the stereochemical configuration at the chiral center. acs.orgnih.govlookchem.com

A variety of primary amines, including benzylamine (B48309), cyclohexylamine, and amino acid esters, have been successfully employed in this reaction, affording the corresponding N-substituted pyridylethylamines in good to excellent yields. acs.org For instance, the reaction of (R)-1-(2-pyridinyl)ethyl methanesulfonate with benzylamine in dimethyl sulfoxide (B87167) (DMSO) at 60°C yields (S)-N-benzyl-N-1-(2-pyridinyl)ethylamine in 93% yield. acs.org Similarly, secondary cyclic amines also react efficiently to give the corresponding substituted amines. acs.orgnih.gov

The reaction conditions are typically mild, with the reaction proceeding at room temperature or with gentle heating in a polar aprotic solvent like DMSO. acs.orglookchem.com The table below summarizes the reaction of (R)-1-(2-pyridinyl)ethyl methanesulfonate with various primary amines. acs.org

| Amine | Product | Yield (%) |

| Benzylamine | (S)-N-Benzyl-1-(2-pyridinyl)ethylamine | 93 |

| Cyclohexylamine | (S)-N-Cyclohexyl-1-(2-pyridinyl)ethylamine | 76 |

| 2-Furfurylamine | (S)-N-(2-Furfuryl)-1-(2-pyridinyl)ethylamine | 62 |

| Glycine ethyl ester | Ethyl (S)-2-((1-(pyridin-2-yl)ethyl)amino)acetate | 77 |

| L-Alanine ethyl ester | Ethyl (S)-2-(((S)-1-(pyridin-2-yl)ethyl)amino)propanoate | 85 |

| L-Valine ethyl ester | Ethyl (S)-2-(((S)-1-(pyridin-2-yl)ethyl)amino)-3-methylbutanoate | 82 |

| L-Phenylalanine ethyl ester | Ethyl (S)-2-(((S)-1-(pyridin-2-yl)ethyl)amino)-3-phenylpropanoate | 88 |

Data sourced from Uenishi et al. (2004). acs.org

In addition to amines, sodium azide (B81097) can also be used as a nucleophile. The substitution of (S)-1-(2-pyridinyl)ethyl methanesulfonate with sodium azide proceeds stereospecifically to yield (R)-1-(2-pyridinyl)ethyl azide. researchgate.net This azide can then be reduced to the corresponding primary amine, providing an alternative route to chiral 1-(2-pyridinyl)ethylamines. researchgate.net

A key feature of the reaction of 1-(2-pyridinyl)ethyl methanesulfonates with N-nucleophiles is the high degree of stereospecificity. acs.orgnih.govlookchem.com The reaction proceeds with a complete inversion of configuration at the chiral carbon center, which is characteristic of an S(_N)2 reaction mechanism. acs.orglookchem.com This stereochemical outcome is crucial for the synthesis of enantiomerically pure chiral pyridine derivatives, which are valuable as ligands in asymmetric catalysis and for applications in medicinal chemistry. acs.org

The perfect stereospecificity observed in the reaction of 1-(2-pyridinyl)ethyl methanesulfonate contrasts with the behavior of analogous benzylic systems, where S(_N)1 pathways can compete, leading to racemization. acs.org The pyridine nitrogen is thought to play a role in favoring the S(_N)2 pathway.

This methodology has been successfully applied to the synthesis of more complex chiral molecules, including optically pure and meso triamine ligands containing two pyridine rings. acs.orgnih.gov The predictable stereochemical outcome allows for the precise control of the stereochemistry in the final products.

Elimination Reactions

Information regarding the elimination reactions of this compound and its derivatives is not extensively covered in the currently available literature. The following subsections are based on general principles of elimination reactions, as specific studies on the mentioned compounds were not found.

There is no specific information available in the searched literature regarding the α-elimination pathways of 2-(5-ethylpyridyl)ethyl methanesulfonate. Alpha-elimination is a type of elimination reaction that occurs from a single carbon atom, typically leading to the formation of carbenes or nitrenes, and is distinct from the more common β-elimination which forms alkenes. wikipedia.org

Specific conditions and the scope of elimination processes for 2-(5-ethylpyridyl)ethyl methanesulfonate have not been detailed in the reviewed sources. Generally, elimination reactions are promoted by bases and heat. The regioselectivity of β-elimination reactions (Zaitsev vs. Hofmann) is influenced by factors such as the steric bulk of the base and the leaving group. However, without experimental data for this specific substrate, any discussion on the conditions and scope would be speculative.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Key Synthetic Intermediates and Building Blocks

As a key intermediate, 2-(Pyridin-2-yl)ethyl methanesulfonate (B1217627) provides a straightforward pathway to more complex molecules, acting as a linchpin in multi-step synthetic sequences. Its role as a potent alkylating agent is central to its application across various domains of chemical synthesis.

The thiazolidinedione (TZD) core is a critical pharmacophore, most notably found in the "glitazone" class of antidiabetic drugs that function as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.govnih.gov The synthesis of these complex molecules often relies on the strategic connection of different molecular fragments. 2-(Pyridin-2-yl)ethyl methanesulfonate and its functional analogues (like tosylates) are instrumental in this process, specifically for constructing the ether linkage that is characteristic of many potent TZD drugs.

A prominent example is the synthesis of Pioglitazone, a widely used medication for type 2 diabetes. In a key step of its synthesis, a sulfonate ester of a pyridine-ethanol derivative is used to alkylate the phenolic hydroxyl group of a 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (B29171) intermediate. google.comgoogle.com The reaction proceeds via a Williamson ether synthesis, where the phenoxide acts as the nucleophile, displacing the sulfonate leaving group. While some documented syntheses use the tosylate analogue, 2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate, the underlying chemical principle and reactivity are identical to that of the methanesulfonate. google.com This reaction elegantly demonstrates the role of the reagent in assembling a key structural motif of a major pharmaceutical agent.

Table 1: Representative Synthesis of a Pioglitazone Precursor

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | 2-(5-Ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate | 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}thiazolidine-2,4-dione (Pioglitazone) | Williamson Ether Synthesis (SN2) |

Beyond specific scaffolds, this compound is a valuable building block for the synthesis of a variety of complex organic molecules where the inclusion of a pyridine (B92270) ring is desirable for modulating physicochemical properties or for biological activity. The synthesis of Pioglitazone, as detailed above, is a primary case study of its application in constructing a complex, multi-functional drug molecule from simpler precursors. google.comgoogle.com The introduction of the 2-(pyridin-2-yl)ethyl group via this reagent is a critical step that defines the final structure and function of the molecule.

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk DOS aims to explore chemical space broadly by creating molecules with varied scaffolds and stereochemistry. Reagents like this compound are well-suited for the "appendage diversity" phase of DOS, where a common molecular core is decorated with a variety of building blocks. cam.ac.uk

As a reliable alkylating agent, it can be used to systematically introduce the 2-(pyridin-2-yl)ethyl group onto a range of scaffolds containing nucleophilic sites (e.g., phenols, amines, thiols). This allows for the rapid generation of a library of related compounds, each featuring the pharmacologically significant pyridine motif. The creation of libraries of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives for biological evaluation, although via a different synthetic route, underscores the value of this structural unit in generating compound collections for screening purposes. nih.govmdpi.com

Table 2: Conceptual Application in Diversity-Oriented Synthesis

| Core Scaffold (with Nucleophile Nu-H) | Reagent | General Product Structure | Purpose |

| A multi-functional core (e.g., polyol, polyamine) | This compound | Core-Nu-CH2CH2-(2-pyridyl) | Generation of a library with appendage diversity for biological screening |

Structure-based drug design (SBDD) utilizes high-resolution structural information of biological targets, such as proteins and enzymes, to design molecules that can bind with high affinity and selectivity. nih.gov The pyridine ring is a highly valuable fragment in SBDD due to its defined geometry and electronic properties. nih.gov It can serve as a hydrogen bond acceptor via its nitrogen atom or engage in favorable π-π stacking or cation-π interactions within a receptor's binding pocket.

The 2-(pyridin-2-yl)ethyl moiety, installed using the methanesulfonate reagent, is an excellent tool for SBDD. The ethyl linker provides rotational flexibility, allowing the pyridine headgroup to adopt an optimal orientation to interact with specific amino acid residues. In the case of TZD drugs like Pioglitazone, the entire 2-(pyridin-2-yl)ethoxy side chain is designed to fit within the large, hydrophobic ligand-binding pocket of the PPAR-γ receptor, with the pyridine nitrogen potentially forming key interactions that contribute to the molecule's agonist activity. The synthesis of potent antagonists for the TRPV3 channel based on (pyridin-2-yl)methanol scaffolds further highlights the systematic use of the pyridine motif in modern drug design. nih.gov

While this compound is primarily used for alkylation rather than for constructing the core of a new heterocyclic ring, it is an exemplary reagent for the modification of existing heterocycles. Specifically, it is highly effective for the N-alkylation of nitrogen-containing heterocyclic systems like pyrazoles, imidazoles, triazoles, and pyrroles. researchgate.netresearchgate.net This reaction creates new, more complex heterocyclic derivatives where the properties of the original heterocycle are merged with those of the pyridine ring. Such modifications can be used to tune the electronic properties, solubility, and metal-coordinating ability of the molecule, making the resulting products attractive candidates for applications in materials science (e.g., as ligands or functional dyes) and medicinal chemistry.

Table 3: Potential N-Alkylation Reactions with Heterocyclic Substrates

| Heterocyclic Substrate | Reagent | Product Class |

| Pyrazole (B372694) | This compound | N-[2-(Pyridin-2-yl)ethyl]pyrazoles |

| Imidazole | This compound | N-[2-(Pyridin-2-yl)ethyl]imidazoles |

| 1,2,4-Triazole | This compound | N-[2-(Pyridin-2-yl)ethyl]-1,2,4-triazoles |

| Pyrrole | This compound | N-[2-(Pyridin-2-yl)ethyl]pyrroles |

Chiral Reagent and Ligand Development

The pyridine nucleus is a cornerstone in the design of chiral ligands for asymmetric catalysis. rsc.orgresearchgate.net The nitrogen atom serves as an excellent coordination site for a wide range of transition metals, and when incorporated into a chiral framework, it can create a highly effective asymmetric environment for catalysis.

While direct use of this compound in a chiral context is not widely documented, its structure lends itself to the straightforward synthesis of novel chiral ligands. By reacting the methanesulfonate with a chiral nucleophile, such as a chiral amine or the alkoxide of a chiral alcohol, new bidentate or tridentate chiral ligands can be readily synthesized. For instance, reaction with a chiral primary or secondary amine would yield a chiral N,N'-type ligand, where the pyridine nitrogen and the alkylated amine nitrogen can act as a bidentate chelator for a metal center. The two-carbon spacer provides flexibility, allowing for the formation of a stable five-membered chelate ring with the metal, a common feature in successful asymmetric catalysts. The development of chiral pyridine-aminophosphine ligands from 2-(pyridin-2-yl)-substituted scaffolds illustrates the utility of this structural motif in creating effective ligands for asymmetric hydrogenation. rsc.org

Preparation of Chiral Pyridine-Phosphine Ligands

Chiral pyridine-phosphine ligands are a significant class of P,N-ligands widely employed in asymmetric catalysis. The synthesis of these ligands can be strategically designed starting from precursors that allow for the introduction of the pyridylethyl moiety. While direct synthesis from this compound is not extensively documented, its analogous reactivity to other sulfonates, such as tosylates, suggests its high potential as a precursor. The general synthetic approach involves the nucleophilic attack of a chiral phosphine (B1218219) on the electrophilic carbon of the ethyl group, displacing the methanesulfonate.

A variety of chiral pyridine-phosphine ligands have been developed, featuring different stereogenic centers and structural motifs to fine-tune the steric and electronic properties of the resulting metal complexes. These ligands are crucial for inducing enantioselectivity in a range of chemical transformations.

Metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. Chiral pyridine-phosphine ligands, when coordinated to a transition metal such as palladium, create a chiral environment that directs the stereochemical outcome of the reaction. nih.govchinesechemsoc.orgcrossref.org The performance of the catalyst system is highly dependent on the structure of the chiral ligand. nih.gov

The general mechanism of a palladium-catalyzed AAA involves the formation of a π-allyl palladium intermediate. The chiral ligand influences the subsequent nucleophilic attack on the π-allyl complex, leading to the preferential formation of one enantiomer of the product. The pyridine nitrogen of the ligand can coordinate to the metal center, creating a bidentate P,N-chelate that enhances the stability and catalytic activity of the complex.

| Catalyst System | Substrate | Nucleophile | Enantioselectivity (ee) | Reference |

| Palladium-Chiral Pyridine-Phosphine | Allylic Acetate (B1210297) | Malonate | High | nih.gov |

| Palladium-Chiral P,N-Ligand | Allylic Carbonate | Amine | Up to 96% | nih.gov |

Synthesis of N-[2-(Pyridin-2-yl)ethyl]-Substituted Sulfonamides as Metal Coordination Ligands

N-[2-(Pyridin-2-yl)ethyl]-substituted sulfonamides represent a class of ligands with significant potential for metal coordination. The synthesis of these compounds can be readily achieved through the reaction of 2-(pyridin-2-yl)ethylamine with various sulfonyl chlorides. Alternatively, and in the context of the present focus, the nucleophilic substitution of this compound with a sulfonamide anion provides a direct route to these valuable ligands.

The molecular and supramolecular structures of these sulfonamide derivatives have been studied, revealing their capacity to form intricate hydrogen-bonding networks. These interactions, along with the coordinating ability of the pyridine nitrogen and the sulfonamide group, make them attractive candidates for the construction of coordination polymers and other complex metal-ligand assemblies.

Development of Other C-Scorpionate Ligands for Metal Complexes

C-scorpionate ligands, specifically tris(pyrazol-1-yl)methanes, are a versatile class of tripodal ligands that have found widespread use in coordination chemistry and catalysis. nih.govpsu.eduresearchgate.netmdpi.com Functionalization of the central methane (B114726) carbon atom of the scorpionate backbone allows for the introduction of various pendant groups, thereby modifying the steric and electronic properties of the ligand and its corresponding metal complexes. The introduction of a 2-(pyridin-2-yl)ethyl arm onto the scorpionate framework would create a new class of tetradentate ligands with a mixed N-donor set, combining the features of both scorpionate and pyridine-based ligands. This can be envisioned through the alkylation of a suitable carbanion precursor of the scorpionate ligand with this compound.

The resulting pyridinyl-functionalized scorpionate ligands can coordinate to a metal center through the three pyrazole nitrogens and the pyridine nitrogen, offering unique coordination geometries and reactivity.

Metal complexes of C-scorpionate ligands have demonstrated remarkable catalytic activity in a variety of transformations, most notably in the oxidation of alkanes. psu.eduresearchgate.netmdpi.com The robust nature of the scorpionate ligand stabilizes the metal center in various oxidation states, facilitating catalytic cycles that involve redox processes.

The oxidation of alkanes, which are generally inert substrates, to more valuable products such as alcohols, ketones, and carboxylic acids is a significant challenge in catalysis. mdpi.com Vanadium, iron, and copper complexes of C-scorpionate ligands have been shown to be effective catalysts for the selective oxidation of alkanes under mild conditions, often utilizing environmentally benign oxidants like hydrogen peroxide. psu.edumdpi.com The introduction of a pyridinyl-ethyl arm could further modulate the catalytic activity and selectivity of these complexes by altering the electronic environment of the metal center.

| Metal Complex | Substrate | Oxidant | Products | Reference |

| Vanadium-Scorpionate | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | psu.edu |

| Iron-Scorpionate | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | psu.edu |

| Copper-Scorpionate | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | psu.edu |

Derivatization for Functional Material Precursors

The 2-(pyridin-2-yl)ethyl moiety, readily introduced using this compound, can serve as a key component in the design of precursors for functional materials. The pyridine unit offers a site for hydrogen bonding, metal coordination, and quaternization, which can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures.

Derivatives of this compound can be incorporated into polymeric structures to create functional polymers with tailored properties. For example, pyridine-containing polymers have been investigated for applications in electronics, as their electron-deficient nature can be beneficial for charge transport. google.com Furthermore, the ability of the pyridine nitrogen to be protonated or coordinated to metal ions allows for the development of stimuli-responsive materials.

The self-assembly of pyridine-containing molecules can lead to the formation of various nanostructures, such as nanotubes and nanofibers. nih.govnih.gov By carefully designing the molecular structure of the precursor, it is possible to control the morphology and properties of the resulting self-assembled material. These materials have potential applications in areas such as sensing, catalysis, and drug delivery.

Computational and Theoretical Studies on 2 Pyridin 2 Yl Ethyl Methanesulfonate and Its Analogs

Molecular Structure and Conformation Analysis

Computational analysis, particularly through methods like Density Functional Theory (DFT), has been instrumental in elucidating the three-dimensional structures and conformational preferences of molecules related to 2-(pyridin-2-yl)ethyl methanesulfonate (B1217627). A key study in this area has focused on N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides, which serve as excellent models for understanding the structural dynamics of the title compound.

In comparison with its benzene (B151609) and toluene-substituted analogs, this torsion angle shows interesting variations. For N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, the angle is comparable at 169.04(19)°. However, the introduction of a methyl group in the para position of the benzene ring in N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide leads to a dramatic decrease in this angle to 62.9(2)°. nih.gov This highlights the significant influence of even minor substituent changes on the conformational preferences of these molecules.

Furthermore, these studies have revealed the importance of intermolecular interactions, such as hydrogen bonding, in the solid-state structures of these compounds. In all three sulfonamide analogs, a characteristic N-H···N hydrogen bond is observed between the sulfonamide hydrogen and the nitrogen atom of the pyridine (B92270) ring of a neighboring molecule. nih.gov This interaction leads to the formation of supramolecular assemblies, such as hydrogen-bonded dimers in the case of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide. nih.gov

Table 1: Comparison of N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) Torsion Angles in N-[2-(Pyridin-2-yl)ethyl]sulfonamide Analogs nih.gov

| Compound | Torsion Angle (°) |

| N-[2-(pyridin-2-yl)ethyl]methanesulfonamide | 175.37 (15) |

| N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide | 169.04 (19) |

| N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide | 62.9 (2) |

Mechanistic Elucidation through Computational Modeling

As of the current literature, specific computational studies detailing the reaction mechanisms of 2-(pyridin-2-yl)ethyl methanesulfonate are not extensively available. However, the general principles of computational chemistry allow for the theoretical investigation of potential reaction pathways. Such studies would typically involve the use of quantum mechanical calculations to map the potential energy surface of a reaction, identifying transition states and intermediates. This approach can provide valuable insights into reaction kinetics and thermodynamics.

For a molecule like this compound, computational modeling could be employed to study various reactions, such as nucleophilic substitution at the sulfonate ester group or reactions involving the pyridine ring. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism under specific conditions.

Ligand-Metal Interaction Studies (for Coordination Compounds)

The presence of a pyridine ring in this compound and its analogs makes them promising candidates for use as ligands in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. Computational studies on related N-[2-(pyridin-2-yl)ethyl]-substituted sulfonamides have highlighted their potential as prospective ligands for metal coordination. nih.gov

Theoretical modeling can be a powerful tool to predict and understand the nature of these ligand-metal interactions. By employing methods such as DFT, it is possible to calculate the binding energies of the ligand to various metal ions, providing a measure of the stability of the resulting coordination complexes. These calculations can also reveal the preferred coordination geometry and the electronic structure of the metal-ligand bond.

For instance, computational models could predict whether the ligand acts as a monodentate ligand, coordinating solely through the pyridine nitrogen, or as a bidentate ligand, potentially involving the oxygen atoms of the sulfonate group in coordination. The conformational flexibility of the ethyl linker, as discussed in section 5.1, would also play a crucial role in determining the chelation properties of the ligand. These theoretical insights are invaluable for the rational design of new metal complexes with specific properties and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(pyridin-2-yl)ethyl methanesulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a pyridinyl ethanol derivative reacts with methanesulfonyl chloride in anhydrous conditions. Key factors include temperature control (0–5°C to minimize side reactions) and the use of non-polar solvents (e.g., dichloromethane) to stabilize intermediates. Yield optimization requires stoichiometric excess of methanesulfonyl chloride and inert atmospheres to prevent hydrolysis . Characterization via H/C NMR should confirm the methanesulfonate group (δ ~3.0 ppm for CHSO) and pyridinyl protons (δ 7.0–8.5 ppm) .

Q. How is this compound utilized as a precursor in coordination chemistry?

- Methodological Answer : The compound acts as a ligand precursor in cobalt(II) complexes, where the pyridinyl group facilitates metal coordination. For example, in [Co(Ppz)Cl], the ligand bridges two Co centers, forming dinuclear structures. Synthesis involves refluxing the methanesulfonate with CoCl in methanol, followed by crystallization in monoclinic space groups (e.g., P2/n). X-ray diffraction (SHELXL refinement) confirms tetrahedral geometry and ligand bonding modes .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and mobile phases like methanol/buffer (65:35, pH 4.6 acetate buffer). Impurities (e.g., unreacted pyridinyl alcohol) can be quantified via spiking with reference standards. Mass spectrometry (ESI+) should show [M+H] at m/z = 230.1 (CHNOS) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyridinyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The pyridinyl nitrogen’s electron-withdrawing effect activates the adjacent ethyl methanesulfonate group, enhancing susceptibility to nucleophilic attack (e.g., by amines in radiopharmaceutical precursors). Steric hindrance from the pyridinyl ring, however, can reduce reactivity with bulky nucleophiles. Kinetic studies (e.g., F NMR for fluorine-containing derivatives) and DFT calculations (B3LYP/6-31G*) help quantify these effects .

Q. What challenges arise in crystallizing metal complexes derived from this ligand, and how are they resolved?

- Methodological Answer : Polymorphism and solvent inclusion are common issues. For Co(II) complexes, slow evaporation from methanol/water mixtures (9:1) at 4°C improves crystal quality. Twinning can be addressed using SHELXD for structure solution and Olex2 for refinement. Disorder in the methanesulfonate group may require constraints (ISOR/DFIX in SHELXL) .

Q. How does this compound perform under hydrolytic or thermal stress, and what degradation products form?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal hydrolysis to 2-(pyridin-2-yl)ethanol and methanesulfonic acid. LC-MS/MS identifies degradation products, while Arrhenius modeling predicts shelf-life. Buffered solutions (pH 5–6) and lyophilization minimize hydrolysis .

Q. What computational strategies predict the ligand’s binding affinity in metalloenzyme mimics?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with metal ions (e.g., Zn in hydrolase mimics). Charge parameters for the sulfonate group are derived via RESP fitting at the HF/6-31G* level. Binding free energies (MM-PBSA) correlate with experimental stability constants .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and low temperatures to suppress side reactions.

- Characterization : Combine crystallography (SHELXL) with spectroscopic methods for structural validation.

- Stability : Use lyophilization for long-term storage and avoid aqueous buffers above pH 7.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.